

A Comparative Analysis of Neurokinin A (4-10) Analogs in Functional Assays

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Compound of Interest

Compound Name: Neurokinin A(4-10)

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional performance of various Neurokinin A (4-10) (NKA (4-10)) analogs, supported by experimental data from peer-reviewed studies. The focus is on the interaction of these analogs with the Neurokinin-2 (NK2) receptor, a key target in various physiological processes.

Quantitative Data Summary

The following tables summarize the binding affinities (K_i) and functional potencies (EC_{50}) of several NKA (4-10) analogs at human recombinant NK2 and NK1 receptors. This data is crucial for understanding the selectivity and efficacy of these compounds.

Table 1: Binding Affinity and Functional Potency of NKA (4-10) Analogs at the Human NK2 Receptor

Compound	pKi (Displacement of [¹²⁵ I]-NKA)	pEC50 (Intracellular Calcium Response)	pEC50 (Cyclic AMP Stimulation)
[Arg ⁵ ,MeLeu ⁹ ,Nle ¹⁰]-NKA(4-10)	9.90	10.08	-
[Lys ⁵ ,MeLeu ⁹]-NKA(4-10)	9.90	-	-
[Lys ⁵ ,MeLeu ⁹ ,Nle ¹⁰]-NKA(4-10)	9.88	9.77	8.8
[Arg ⁵ ,MeLeu ⁹]-NKA(4-10)	9.85	-	-
[β-Ala ⁸]-NKA(4–10)	pIC50 = 8.87	9.07	9.1
NKA	8.30	8.12	7.9
[Arg ⁵ ,β-Ala ⁸]-NKA(4–10)	pIC50 = 8.16	-	-
[Lys ⁵ ,β-Ala ⁸ ,Nle ¹⁰]-NKA(4–10)	7.79	-	-
Substance P	-	7.15	6.4

Data sourced from Rupniak et al., 2018.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 2: Selectivity Ratios of NKA (4-10) Analogs for NK2 over NK1 Receptors

Compound	NK1/NK2 Ki Ratio	NK1/NK2 EC50 Ratio (Calcium Response)	NK1/NK2 EC50 Ratio (cAMP Stimulation)
[Lys ⁵ ,MeLeu ⁹ ,Nle ¹⁰]-NKA(4-10)	674	105	74
[Arg ⁵ ,MeLeu ⁹ ,Nle ¹⁰]-NKA(4-10)	561	70	-
[β-Ala ⁸]-NKA(4–10)	-	-	244
NKA	20	1	2.8

Data sourced from Rupniak et al., 2018.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Key Experimental Protocols

The data presented above was generated using the following key functional assays.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of NKA (4-10) analogs to NK1 and NK2 receptors.

Methodology:

- Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human recombinant NK1 or NK2 receptors are used.
- Membrane Preparation: Cell membranes are prepared from the cultured CHO cells.
- Competitive Binding: Membranes are incubated with a specific radioligand ([¹²⁵I]-NKA for NK2 receptors or [³H]-Septide for NK1 receptors) and varying concentrations of the unlabeled NKA (4-10) analog.[\[1\]](#)[\[2\]](#)
- Separation and Counting: Bound and free radioligand are separated by filtration, and the radioactivity of the filters is measured using a gamma or beta counter.

- **Data Analysis:** The concentration of the analog that inhibits 50% of the specific radioligand binding (IC₅₀) is determined. The K_i value is then calculated using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

Objective: To measure the functional potency (EC₅₀) of the analogs in activating the Gq-coupled signaling pathway of the NK2 receptor.

Methodology:

- **Cell Seeding:** CHO cells expressing human recombinant NK1 or NK2 receptors are seeded into 384-well plates.[\[3\]](#)
- **Dye Loading:** Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[\[3\]](#)
- **Compound Addition:** The NKA (4-10) analogs are added at various concentrations.
- **Fluorescence Measurement:** Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a Fluorometric Imaging Plate Reader (FLIPR).[\[3\]](#)
- **Data Analysis:** Concentration-response curves are generated, and the EC₅₀ values (the concentration of the analog that produces 50% of the maximal response) are calculated.

Cyclic AMP (cAMP) Stimulation Assay

Objective: To assess the ability of the analogs to activate the Gs-coupled signaling pathway of the NK2 receptor.

Methodology:

- **Cell Culture and Treatment:** CHO cells expressing the NK2 receptor are incubated with various concentrations of the NKA (4-10) analogs.
- **cAMP Measurement:** The intracellular levels of cAMP are quantified using a commercially available assay kit (e.g., an enzyme-linked immunosorbent assay - ELISA).

- Data Analysis: Concentration-response curves are plotted to determine the EC50 for cAMP stimulation.[\[1\]](#)[\[2\]](#)

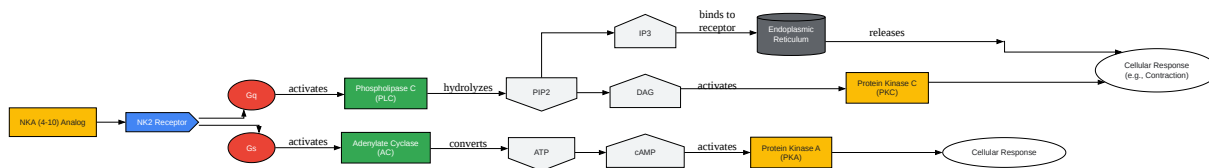
Inositol Phosphate (IP) Accumulation Assay

Objective: To provide an alternative measure of Gq-coupled receptor activation by quantifying the accumulation of inositol phosphates.

Methodology:

- Cell Labeling: Cells expressing the NK2 receptor are labeled overnight with myo- ^3H inositol.[\[4\]](#)
- Agonist Stimulation: The cells are then stimulated with the NKA (4-10) analogs in the presence of lithium chloride (LiCl), which inhibits inositol monophosphatase.
- IP Extraction and Separation: The reaction is stopped, and total inositol phosphates are extracted and separated using anion-exchange chromatography.[\[4\]](#)
- Quantification: The amount of ^3H -labeled inositol phosphates is determined by liquid scintillation counting.
- Data Analysis: Concentration-response curves are constructed to determine the EC50 values for IP accumulation.

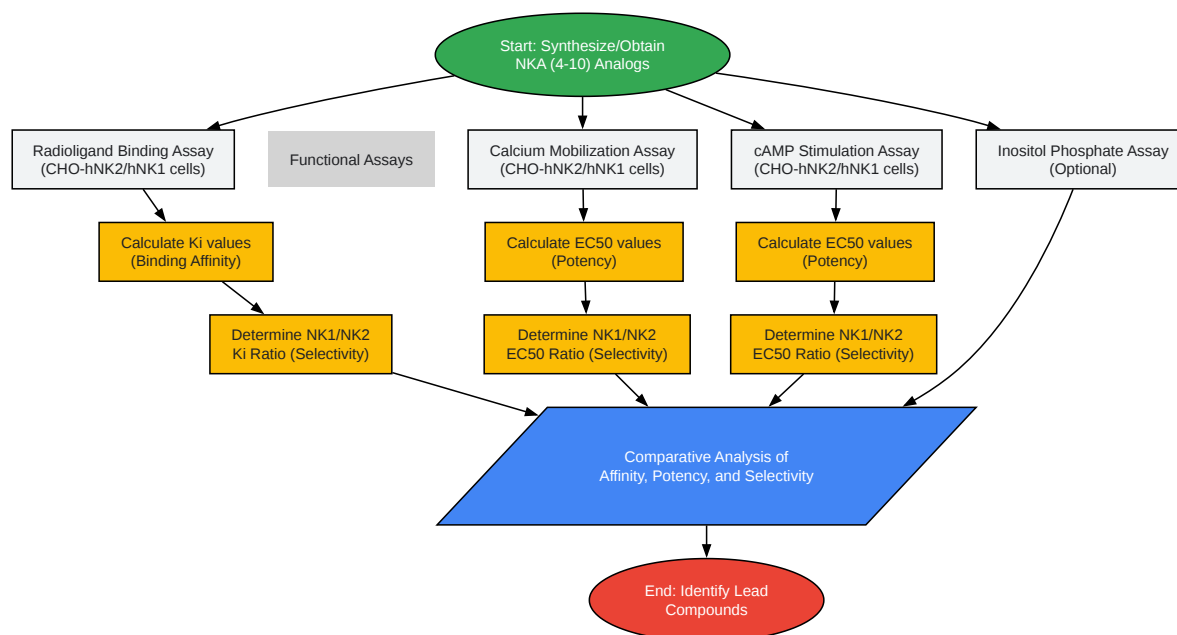
Visualizing the Mechanisms NK2 Receptor Signaling Pathways



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Caption: NK2 receptor signaling cascade upon agonist binding.

Experimental Workflow for Analog Comparison



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Caption: Workflow for comparing NKA (4-10) analogs.

Conclusion

The comparative analysis of Neurokinin A (4-10) analogs reveals that specific amino acid substitutions can significantly enhance both potency and selectivity for the NK2 receptor over the NK1 receptor. Analogs such as [Lys⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10) and [Arg⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10) have demonstrated substantially higher affinity and functional potency for the NK2 receptor, with impressive selectivity ratios.[1][2] The data underscores the importance of positions 5, 8, 9, and 10 in the NKA (4-10) sequence for receptor interaction and activation. This guide provides a foundational dataset and methodological overview to aid researchers in

the selection and development of potent and selective NK2 receptor agonists for therapeutic applications.

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